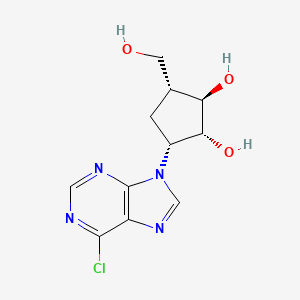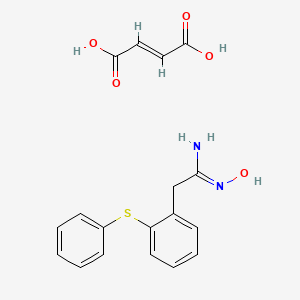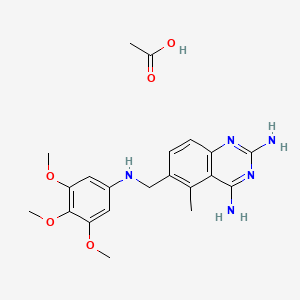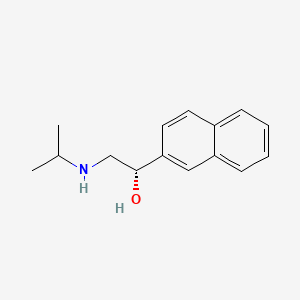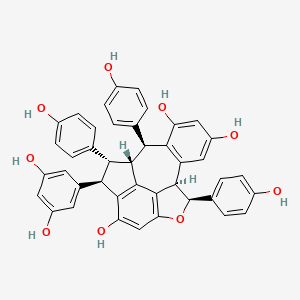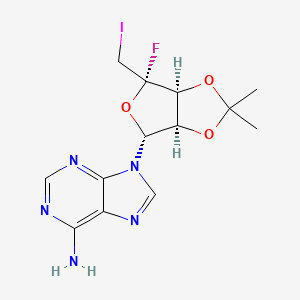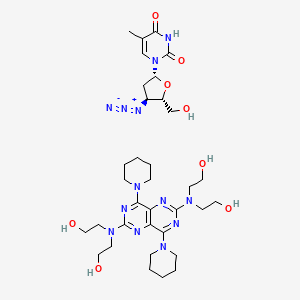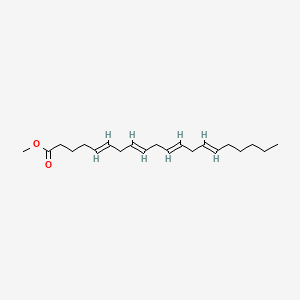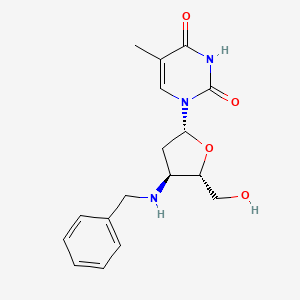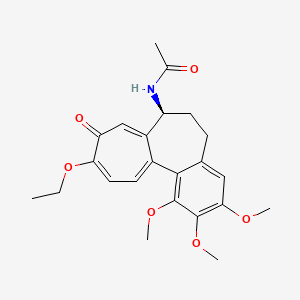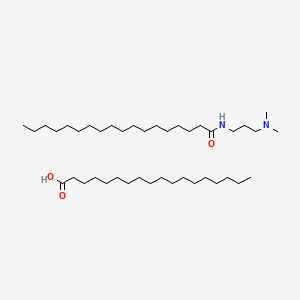![molecular formula C15H21BClNO6 B12785580 Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a boron-containing oxaborole ring, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Oxaborole Ring: The oxaborole ring can be synthesized through a cyclization reaction involving a boronic acid derivative and an appropriate diol under acidic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxyethoxy Group: This step involves an etherification reaction, where the hydroxyethoxy group is introduced using an appropriate alkylating agent.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to reduce the oxaborole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or reduced oxaborole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The boron-containing oxaborole ring can act as a catalyst in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound can inhibit certain enzymes due to its boron-containing structure, which can form reversible covalent bonds with enzyme active sites.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Anti-inflammatory: Possible applications in treating inflammatory diseases.
Industry
Material Science: Used in the development of new materials with unique properties due to its complex structure.
Mechanism of Action
The mechanism of action of Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate involves its interaction with biological molecules. The boron atom in the oxaborole ring can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to enzyme inhibition or modulation of protein function. This interaction can affect various molecular pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tavaborole: Another boron-containing oxaborole used as an antifungal agent.
Crisaborole: A boron-containing compound used in the treatment of eczema.
Uniqueness
Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H21BClNO6 |
|---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
tert-butyl N-[[4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-3H-2,1-benzoxaborol-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H21BClNO6/c1-15(2,3)23-14(20)18-8-11-12-9(17)4-5-10(22-7-6-19)13(12)16(21)24-11/h4-5,11,19,21H,6-8H2,1-3H3,(H,18,20) |
InChI Key |
PMMJLPQUIMMUAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CNC(=O)OC(C)(C)C)Cl)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



